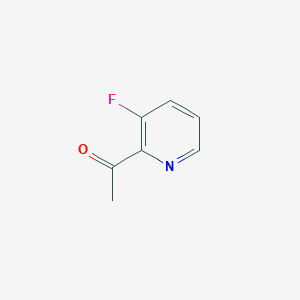

2-Acetyl-3-fluoropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Acetyl-3-fluoropyridine” is a chemical compound with the molecular formula C7H6FNO . It is used for research and development purposes and is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of substituted pyridines, such as “2-Acetyl-3-fluoropyridine”, has been a subject of research. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study suggests that under basic conditions, a certain salt undergoes heterolytic C2-H bond cleavage to form a carbene, which then eliminates F¯ to give a cation .

Molecular Structure Analysis

The molecular structure of “2-Acetyl-3-fluoropyridine” is characterized by a pyridine ring with a fluorine atom at the 3rd position and an acetyl group at the 2nd position . The InChI string representation of the molecule is InChI=1S/C7H6FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 .

Physical And Chemical Properties Analysis

The molecular weight of “2-Acetyl-3-fluoropyridine” is 139.13 g/mol . It has a topological polar surface area of 30 Ų and a complexity of 138 . The exact mass and monoisotopic mass are both 139.043341977 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond .

科学的研究の応用

2-Acetyl-3-fluoropyridine is a chemical compound with the CAS Number: 87674-20-2 . It is a solid substance at room temperature and has a molecular weight of 139.13 . This compound is used in the field of chemical synthesis .

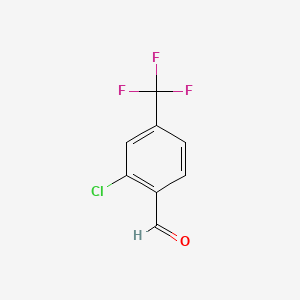

One of the key applications of 2-Acetyl-3-fluoropyridine is in the synthesis of fluorinated pyridines . Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties, which are influenced by the presence of strong electron-withdrawing substituents in the aromatic ring . They are less reactive than their chlorinated and brominated analogues and have reduced basicity .

The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . These methods include various substitution reactions and cyclization .

In terms of outcomes, the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .

-

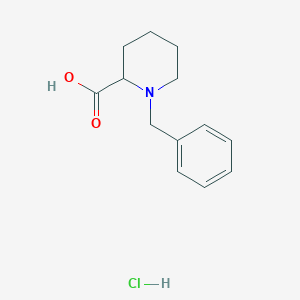

Synthesis of Piperidine Derivatives

- Field : Organic Chemistry

- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Method : These methods include various substitution reactions and cyclization .

- Outcome : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

-

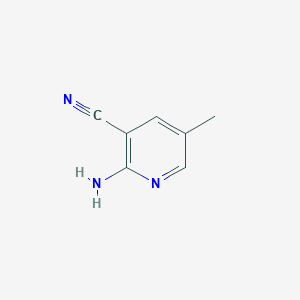

Synthesis of Fluorinated Pyridines

- Field : Organic Chemistry

- Application : It is applied for the synthesis of various 2-, 3- or 4-fluoropyridines .

- Method : For example, 2-cyano-3-nitropyridine reacts with TBAF forming 2-cyano-3-fluoropyridine in 64% yield . Similar transformations were reported for 3-substituted-4-carbethoxypyridines, which also undergo nucleophilic substitution at the position 3 of pyridine ring .

- Outcome : The synthesis of fluorinated pyridines has long been widespread . Today, it can be unequivocally stated that heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .

Safety And Hazards

将来の方向性

The future directions for “2-Acetyl-3-fluoropyridine” could involve further exploration of its synthesis methods and potential applications. The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .

特性

IUPAC Name |

1-(3-fluoropyridin-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZMVVFNNQQTFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=N1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00520591 |

Source

|

| Record name | 1-(3-Fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetyl-3-fluoropyridine | |

CAS RN |

87674-20-2 |

Source

|

| Record name | 1-(3-Fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)

![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)

![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)